molecular formula C15H21N3O3 B2468336 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2319719-98-5

6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2468336
CAS No.: 2319719-98-5
M. Wt: 291.351
InChI Key: TWJAWQIJZUUCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetically designed, complex heterocyclic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule features a 2,3-dihydropyridazin-3-one core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further elaborated with a 6-methyl substituent and a critical 2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl} side chain, which incorporates both an azetidine ring and a tetrahydropyran (oxane) carbonyl moiety. The presence of these fused, rigid heterocyclic systems (azetidine and oxane) is a common design strategy in modern drug development to explore three-dimensional chemical space and improve the physicochemical properties of lead compounds . Compounds containing the dihydropyridazinone core have been extensively investigated for their potential pharmacologic properties, and this specific analog, with its unique hybrid structure, represents a valuable chemical tool for probing novel biological targets. Its molecular complexity offers researchers a versatile intermediate for further synthetic elaboration, particularly in the synthesis of more complex molecules aimed at various disease pathways. The compound is provided as a high-purity material suitable for advanced screening assays, structure-activity relationship (SAR) studies, and as a building block in the development of targeted therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-[[1-(oxane-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-5-6-14(19)18(16-11)10-12-8-17(9-12)15(20)13-4-2-3-7-21-13/h5-6,12-13H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJAWQIJZUUCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridazinone core is shared with several pharmacologically active derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one C₁₅H₂₃N₃O₂ 277.36 Azetidinylmethyl, oxane carbonyl Pyridazinone, carbonyl Drug discovery, enzyme inhibition
5-Chloro-6-phenyl-2-(alkyl/aryl)pyridazin-3(2H)-ones (e.g., 3a-3h) Varies (e.g., C₁₁H₉ClN₂O) ~220–250 Chloro, phenyl, alkyl/aryl Pyridazinone, halogen Antimicrobial, anti-inflammatory
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₀H₂₇N₅O₇ 577.57 Nitrophenyl, cyano, ester groups Imidazopyridine, nitro, cyano Not specified (structural study)

Key Observations:

Substituent Complexity: The target compound’s azetidine-oxane substitution introduces conformational rigidity and polarity, distinguishing it from simpler pyridazinones like those in , which have halogen or phenyl groups. This may enhance binding specificity in biological targets .

Hydrogen Bonding Potential: The oxane carbonyl group can act as a hydrogen bond acceptor, while the azetidine’s NH (if protonated) may serve as a donor.

The oxane group may also enhance hydrophilicity compared to purely aromatic analogs .

Biological Activity

6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridazine core , an azetidine ring , and an oxane carbonyl moiety . These structural components contribute to its unique reactivity and biological properties. The molecular formula is C15H21N3O3C_{15}H_{21}N_{3}O_{3} with a molecular weight of 273.35 g/mol.

Key Structural Data

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₃
Molecular Weight273.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Oxane Carbonyl Moiety : This step often employs acylation techniques.
  • Final Assembly : The pyridazine core is integrated into the structure through condensation reactions.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed for structural elucidation and confirmation of purity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The compound may inhibit specific metabolic pathways linked to disease processes by binding to active or allosteric sites on proteins.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of similar dihydropyridazin derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Study 2: Antimicrobial Effects

Research published in Antibiotics demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent.

Comparative Biological Activity Table

CompoundActivity TypeReference
6-Methyl-2-{...}-dihydropyridazin-3-oneAnticancerJournal of Medicinal Chemistry
6-Methyl-2-{...}-dihydropyridazin-3-oneAntibacterialAntibiotics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, and how can intermediates be characterized?

  • Answer : The synthesis typically involves multi-step reactions starting with oxadiazole precursors. Key steps include:

  • Coupling reactions : Use of azetidine-3-ylmethyl derivatives with oxane-2-carbonyl groups under reflux conditions in solvents like ethanol or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate intermediates.
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrogen/carbon environments, and HRMS for molecular weight validation .

Q. Which spectroscopic techniques are essential for validating the structure of this compound?

  • Answer :

  • NMR spectroscopy : Analyze chemical shifts for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and azetidine/oxane moieties (δ 3.0–4.5 ppm for methylene groups) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using HRMS with ESI or EI ionization .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and azetidine ring vibrations .

Q. What are the common structural analogs of this compound, and how do their properties compare?

  • Answer : Analogs include pyridazine-oxadiazole hybrids (e.g., compounds with 1,3,4-oxadiazole or benzodioxole groups). Key comparisons:

  • Bioactivity : Analogs with pyridin-2-yl substitutions show enhanced antimicrobial activity .
  • Solubility : Oxane-containing derivatives exhibit improved aqueous solubility compared to purely aromatic analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the coupling of azetidine and oxane-2-carbonyl moieties?

  • Answer :

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize transition states but may require post-reaction purification to remove residual solvent .

Q. How do discrepancies in NMR data for diastereomers of this compound arise, and how can they be resolved?

  • Answer :

  • Source of discrepancies : Axial vs. equatorial conformers in the oxane ring or azetidine substituents can split NMR peaks .
  • Resolution strategies :
  • VT-NMR : Variable-temperature NMR (e.g., −20°C to 60°C) to observe dynamic conformational changes .
  • 2D NMR : Use COSY and NOESY to assign stereochemistry based on coupling constants and spatial proximity .

Q. What experimental designs are recommended to assess the compound’s binding affinity to therapeutic targets (e.g., BAX protein)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying pH and ionic strength conditions .
  • Control experiments : Include known inhibitors (e.g., ABT-737 for BAX) to validate assay sensitivity .

Q. How can contradictory bioactivity results (e.g., antimicrobial assays) be systematically analyzed?

  • Answer :

  • Dose-response curves : Perform IC50_{50} determinations across multiple bacterial strains (e.g., E. coli, S. aureus) to identify strain-specific effects .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic activity .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Methodological Considerations

Q. What strategies are effective in minimizing byproducts during the final cyclization step?

  • Answer :

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of cyclizing agents (e.g., POCl3_3) to drive completion .
  • Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) to suppress side reactions .

Q. How can computational methods (e.g., DFT) complement experimental data for this compound?

  • Answer :

  • Conformational analysis : Optimize geometry using B3LYP/6-31G* to predict NMR chemical shifts and compare with experimental data .
  • Docking studies : Model interactions with biological targets (e.g., BAX protein) using AutoDock Vina to prioritize in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.